Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate
Overview
Description
Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate is a heterocyclic compound. Its IUPAC name is this compound . The compound has a molecular weight of 206.2 . It is stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10N2O3/c1-2-14-10(13)9-8(11)6-3-4-12-5-7(6)15-9/h3-5H,2,11H2,1H3
. This code provides a textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . .Scientific Research Applications
Synthesis and Chemical Reactivity
Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate and its derivatives are primarily utilized in chemical synthesis and the exploration of new heterocyclic compounds. For instance, Zhu, Lan, and Kwon (2003) described the use of related compounds in the [4 + 2] annulation process, leading to the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). Similarly, Sirakanyan et al. (2015) highlighted its reactivity with benzoyl isothiocyanate, forming compounds with promising antimicrobial properties (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Antioxidant Activity
In the realm of biological activity, this compound derivatives have shown remarkable antioxidant properties. Zaki et al. (2017) synthesized a variant, demonstrating its antioxidant activity in comparison to ascorbic acid (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
Spectral-Fluorescent Properties
Ershov et al. (2019) explored the synthesis of novel thieno[2,3-b]pyridine derivatives, studying their spectral-fluorescent properties to understand the correlation between chemical structure and fluorescent characteristics (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Potential Antihypertensive Activity
Kumar and Mashelker (2006) synthesized derivatives of this compound, hypothesizing their potential as antihypertensive agents (Kumar & Mashelker, 2006).
Safety and Hazards
The compound has been classified with the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)9-8(11)6-3-4-12-5-7(6)15-9/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTNMZXLOONCHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635846 | |
Record name | Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927804-72-6 | |
Record name | Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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